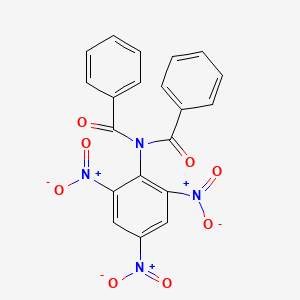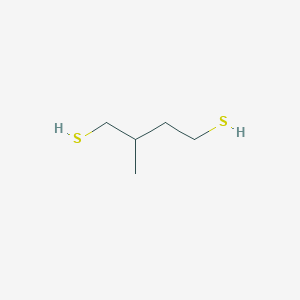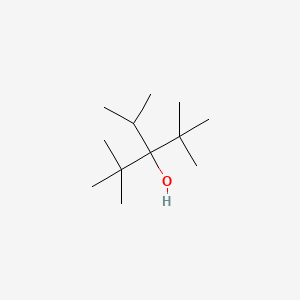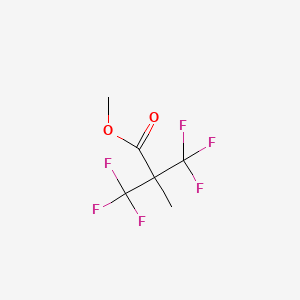
Guanidine, N-nitro-N'-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N-nitro-N’-(2-phenylethyl)- is a chemical compound with the molecular formula C9H11N5O3. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a nitro group and a phenylethyl group attached to the guanidine core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-nitro-N’-(2-phenylethyl)- can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the protocol features a wide substrate scope.
Another method involves the catalytic guanylation reaction of amines with carbodiimides . This approach utilizes transition metal catalysis to form the C-N bond, which is essential for the synthesis of guanidines. The reaction conditions typically involve the use of copper catalysts, arylboronic acids, and amines in the presence of potassium carbonate and bipyridine under an oxygen atmosphere .
Industrial Production Methods
Industrial production of guanidine derivatives often relies on the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient and scalable method for the synthesis of N-substituted guanidines.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N-nitro-N’-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted guanidines, which can be further functionalized to yield compounds with diverse chemical and biological activities.
Aplicaciones Científicas De Investigación
Guanidine, N-nitro-N’-(2-phenylethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of guanidine, N-nitro-N’-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The phenylethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simple molecule with a wide range of applications in chemistry and biology.
Nitroguanidine: Known for its use as an energetic material and in the synthesis of insecticides.
Phenethylguanidine: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
Guanidine, N-nitro-N’-(2-phenylethyl)- is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
6266-33-7 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
1-nitro-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C9H12N4O2/c10-9(12-13(14)15)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) |
Clave InChI |
ZVGFFVGTLFFSLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN=C(N)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


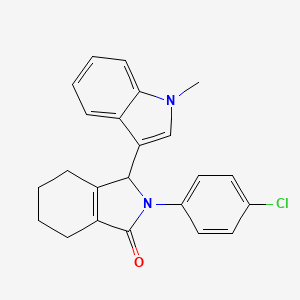

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)

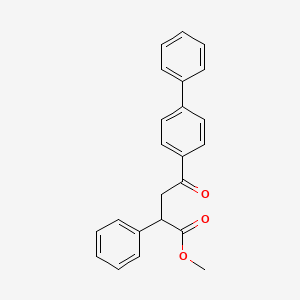

![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
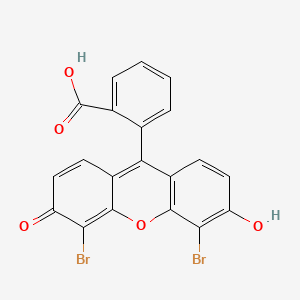
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
